molecular formula C11H8F6O B8728162 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol

1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol

Cat. No.: B8728162
M. Wt: 270.17 g/mol
InChI Key: AFIPLVOXEFVSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol is a fluorinated organic compound characterized by its high ionizing power and unique structural properties. This compound is notable for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with 3-vinylphenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:

CF3COCF3+C6H4CH=CH2MgBrCF3C(OH)(CF3)C6H4CH=CH2\text{CF}_3\text{COCF}_3 + \text{C}_6\text{H}_4\text{CH}= \text{CH}_2\text{MgBr} \rightarrow \text{CF}_3\text{C(OH)(CF}_3)\text{C}_6\text{H}_4\text{CH}= \text{CH}_2 CF3​COCF3​+C6​H4​CH=CH2​MgBr→CF3​C(OH)(CF3​)C6​H4​CH=CH2​

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The vinyl group allows for various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products:

    Oxidation: Formation of hexafluoroacetophenone or corresponding carboxylic acids.

    Reduction: Formation of hexafluoroisopropanol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in Friedel-Crafts reactions.

    Biology: Employed in the study of protein folding and stabilization due to its ability to denature proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and nanomaterials for lithographic and nanofabrication processes.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s high ionizing power facilitates the formation of reactive intermediates, which can participate in various chemical reactions. In biological systems, it can interact with protein structures, leading to denaturation or stabilization of specific conformations.

Comparison with Similar Compounds

  • **1,1,1,3

Properties

Molecular Formula

C11H8F6O

Molecular Weight

270.17 g/mol

IUPAC Name

2-(3-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C11H8F6O/c1-2-7-4-3-5-8(6-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2

InChI Key

AFIPLVOXEFVSKP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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